molecular formula C15H18ClN3O3S B6436642 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole CAS No. 2549006-13-3

6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole

Cat. No.: B6436642
CAS No.: 2549006-13-3
M. Wt: 355.8 g/mol
InChI Key: LJPYCJMBNNYMCB-UHFFFAOYSA-N
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Description

6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a chloro group and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the benzoxazole core through a cyclization reaction, followed by the introduction of the chloro substituent via electrophilic aromatic substitution. The diazepane ring is then attached through a nucleophilic substitution reaction, and the cyclopropanesulfonyl group is introduced via sulfonylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler hydrocarbon.

Scientific Research Applications

6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may act by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline
  • 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole

Uniqueness

Compared to similar compounds, 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole may offer unique properties such as enhanced binding affinity to certain targets or improved stability under specific conditions. These differences can make it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

6-chloro-2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S/c16-11-2-5-13-14(10-11)22-15(17-13)18-6-1-7-19(9-8-18)23(20,21)12-3-4-12/h2,5,10,12H,1,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPYCJMBNNYMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC4=C(O3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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